molecular formula C13H11F2N3O B3007072 N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide CAS No. 712285-62-6

N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide

Cat. No.: B3007072
CAS No.: 712285-62-6
M. Wt: 263.248
InChI Key: PRPQBDPILHXFSX-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide is a chemical compound of significant interest in agricultural and pharmaceutical research. This molecule integrates a 4,6-dimethylpyrimidine ring, a common pharmacophore, with a 2,6-difluorobenzamide group. While specific studies on this exact molecule are limited, research on structurally analogous compounds reveals promising biological activities. Pyrimidine derivatives bearing amide functionalities have been extensively investigated as key scaffolds for developing new agrochemicals and antimicrobial agents. Recent studies on similar molecular architectures demonstrate that these compounds can exhibit potent antibacterial and antifungal properties. For instance, pyrimidine derivatives incorporating amide and thioether groups have shown superior antibacterial activity against plant pathogens like Xanthomonas oryzae and remarkable antifungal activity against Gilbertella persicaria . The presence of the pyrimidine core is often associated with the ability to interfere with essential biological pathways in target organisms. Furthermore, understanding the environmental fate of such compounds is crucial; photodegradation studies on pesticides highlight that advanced oxidation processes can be effective in breaking down similar chemical structures into innocuous products, which is an important consideration for environmental safety . This product is intended for research purposes such as the synthesis of novel active molecules, mechanism of action studies, and as a standard in analytical methods. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c1-7-6-8(2)17-13(16-7)18-12(19)11-9(14)4-3-5-10(11)15/h3-6H,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPQBDPILHXFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=C(C=CC=C2F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide can be achieved through various synthetic routes. One common method involves the condensation of 4,6-dimethyl-2-aminopyrimidine with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Microwave irradiation has also been employed to enhance reaction rates and yields in the synthesis of pyrimidine derivatives .

Chemical Reactions Analysis

N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. The adsorption process is influenced by the compound’s molecular structure, including the presence of nitrogen and fluorine atoms, which enhance its binding affinity to the metal surface .

Comparison with Similar Compounds

Benzoylurea Derivatives

Benzoylureas are a class of insecticides characterized by a 2,6-difluorobenzamide core linked to a substituted urea group. Key analogs include:

Compound Name Structural Variation Molecular Formula Molecular Weight Key Properties/Applications References
Diflubenzuron Urea-linked 4-chlorophenyl group C₁₄H₉ClF₂N₂O₂ 310.68 g/mol Insect growth regulator (chitin synthesis inhibitor)
Lufenuron (CGA-184699) 4-(1,1,2,3,3-hexafluoropropoxy)phenyl C₁₇H₈Cl₂F₆N₂O₃ 511.15 g/mol Veterinary insecticide
Target Compound 4,6-Dimethylpyrimidin-2-yl group C₁₃H₁₂F₂N₄O 294.26 g/mol* Hypothesized agrochemical activity Inferred

Key Differences :

  • Substituent Effects : Diflubenzuron’s 4-chlorophenyl group enhances hydrophobicity, favoring cuticular penetration in insects. In contrast, the pyrimidine ring in the target compound may improve metabolic stability or binding to enzymatic targets like chitin synthase .

* Calculated based on molecular formula C₁₃H₁₂F₂N₄O.

Pyrimidine-Substituted Benzamides

Several pyrimidine-based benzamides with varying substituents have been synthesized ():

Compound ID (Evidence) Substituents on Pyrimidine/Other Groups Molecular Formula Molecular Weight Notable Properties
4c (Ev 2) 6-(Difluoromethyl), 2-methyl C₂₀H₁₄F₄N₄O₂S 450.41 g/mol White solid; characterized by NMR/HRMS
4d (Ev 2) 6-Ethyl, 5-fluoro C₂₀H₁₅F₃N₄O₂S 432.42 g/mol Yellow solid; m.p. 162–164°C
4m (Ev 3) 2-Methyl, 6-(trifluoromethyl) C₂₁H₁₄F₅N₄O₂S 496.42 g/mol Structural complexity increases lipophilicity
Target Compound 4,6-Dimethyl C₁₃H₁₂F₂N₄O 294.26 g/mol Simpler structure; likely lower logP than 4m

Structural Insights :

  • Methyl vs.
  • Impact of Halogens : Fluorine atoms in 2,6-difluorobenzamide improve metabolic stability and electronegativity, aiding in hydrogen bonding with biological targets .

Heterocyclic Replacements

Replacing pyrimidine with other heterocycles alters physicochemical and binding properties:

Compound (Evidence) Core Heterocycle Molecular Formula Molecular Weight Key Features
5 (Ev 5) Thiazole C₁₇H₁₀Cl₂F₂N₂OS 411.25 g/mol Thiazole ring may enhance π-π stacking
3 (Ev 9) Adamantane-thiazole hybrid C₃₀H₂₈F₂N₄O₂S 570.63 g/mol Bulky adamantane group increases rigidity

Comparison :

  • Thiazole vs. Pyrimidine’s nitrogen-rich structure favors interactions with nucleic acids or enzymes .

Physicochemical Properties

Property Target Compound (Inferred) Diflubenzuron 2,6-Difluorobenzamide
Melting Point ~150–160°C* 230–232°C 145–148°C
logP ~2.5–3.0* 3.89 1.82
Solubility Low (lipophilic core) Insoluble in water Slightly soluble in ethanol

* Estimated based on structural analogs.

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-2,6-difluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₁F₂N₃O. The compound consists of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a benzamide moiety with fluorine atoms at positions 2 and 6. This specific substitution pattern is believed to enhance its biological properties compared to other pyrimidine derivatives.

Synthesis

The synthesis of this compound typically involves the condensation of 4,6-dimethyl-2-aminopyrimidine with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product can be purified through recrystallization or column chromatography.

Biological Activity

This compound exhibits a range of biological activities:

1. Antibacterial Activity

  • The compound has shown significant antibacterial properties against various strains of bacteria. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways typical of sulfonamide derivatives.

2. Antifungal Activity

  • Similar to its antibacterial effects, this compound has been reported to possess antifungal activity, making it a candidate for further development in treating fungal infections.

3. Anticancer Properties

  • Preliminary studies indicate that this compound may have anticancer effects. It has been tested against human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Results suggest moderate cytotoxicity, potentially through mechanisms such as apoptosis induction or inhibition of tubulin polymerization .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialVarious bacterial strainsSignificant growth inhibition
AntifungalFungal strainsModerate antifungal activity
AnticancerA549 (lung cancer)Moderate cytotoxicity
HeLa (cervical cancer)Induction of apoptosis

Research Insights

A study highlighted the compound's ability to inhibit key enzymes involved in bacterial metabolism, suggesting that its mechanism may involve competitive inhibition at the active sites of these enzymes. Additionally, molecular docking studies have shown favorable interactions between the compound and target proteins involved in cancer pathways, further supporting its potential as an anticancer agent .

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